![molecular formula C6H9Br B054522 Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) CAS No. 113555-33-2](/img/structure/B54522.png)
Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. 2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI).
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) is not fully understood. However, it has been suggested that it may act as an alkylating agent, which can covalently modify nucleophilic sites in biomolecules such as DNA and proteins. This can lead to the disruption of cellular processes and ultimately cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) have not been extensively studied. However, it has been reported to exhibit cytotoxicity against various cancer cell lines in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) in lab experiments is its unique chemical structure, which can lead to the formation of novel compounds with unique properties. However, one limitation is its cytotoxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI). One direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Additionally, its potential use in the development of new materials with unique properties can also be explored. Finally, the study of its mechanism of action and its biochemical and physiological effects can provide valuable insights into its potential applications.
Méthodes De Synthèse
The synthesis of Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) involves the reaction of 1,3-cyclohexadiene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction leads to the formation of a mixture of two diastereomers, namely (1α,2α,4α)-2-bromobicyclo[2.2.0]hexane and (1β,2β,4β)-2-bromobicyclo[2.2.0]hexane. The diastereomers can be separated by column chromatography or recrystallization.
Applications De Recherche Scientifique
Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) has been studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it has been used as a building block for the synthesis of various biologically active compounds. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, it has been explored for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
113555-33-2 |
|---|---|
Nom du produit |
Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI) |
Formule moléculaire |
C6H9Br |
Poids moléculaire |
161.04 g/mol |
Nom IUPAC |
(1R,2R,4R)-2-bromobicyclo[2.2.0]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-3-4-1-2-5(4)6/h4-6H,1-3H2/t4-,5-,6-/m1/s1 |
Clé InChI |
MWKUJRCRSYJQCP-HSUXUTPPSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H]1C[C@H]2Br |
SMILES |
C1CC2C1CC2Br |
SMILES canonique |
C1CC2C1CC2Br |
Synonymes |
Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



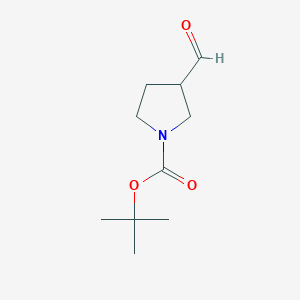
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
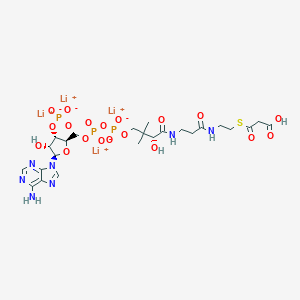
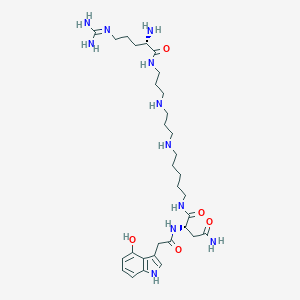
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
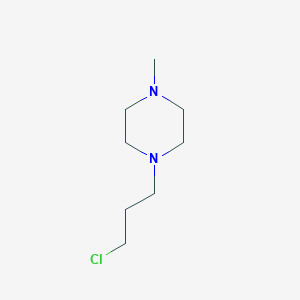
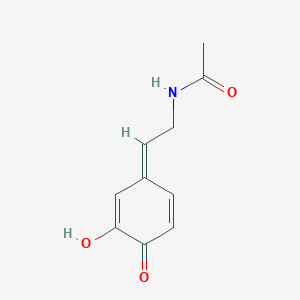
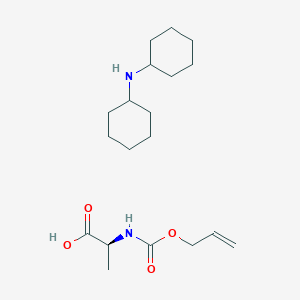
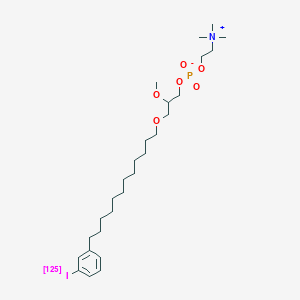
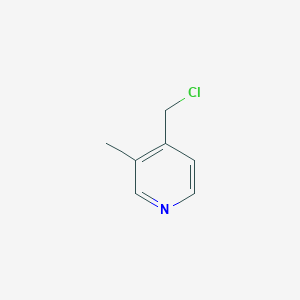
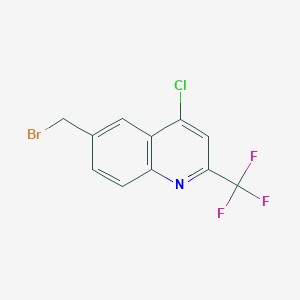
![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)